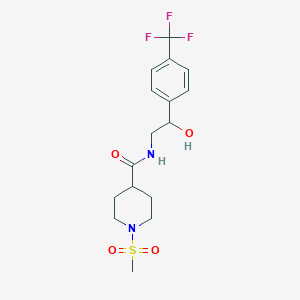

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-8-6-12(7-9-21)15(23)20-10-14(22)11-2-4-13(5-3-11)16(17,18)19/h2-5,12,14,22H,6-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPGMLZPFVGLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 392.39 g/mol.

Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Inhibition

Studies have shown that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with trifluoromethyl groups have demonstrated dual inhibitory effects against AChE and BChE, with IC50 values ranging from 5.4 μM to 10.4 μM for AChE inhibition .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Antitumor Efficacy : In vitro studies have shown that similar piperidine derivatives significantly inhibit the growth of human breast and colorectal cancer cells, suggesting potential applications in oncology .

- Neuroprotection : A study investigated the protective effects of related compounds against cisplatin-induced nephrotoxicity in animal models. Results indicated that co-administration significantly reduced nephrotoxic markers while preserving antitumor efficacy .

- Cognitive Enhancement : Compounds with similar structures have been evaluated for their ability to enhance cognitive function by inhibiting cholinesterases, which are critical in neurotransmission .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the piperidine structure can lead to enhanced biological activity. For example:

- The presence of electron-withdrawing groups like trifluoromethyl increases potency against certain biological targets.

- Hydroxyl substitutions improve solubility and bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 391.3 g/mol. Its structure features a piperidine ring substituted with a methylsulfonyl group and a hydroxy-trifluoromethyl phenyl moiety, which is crucial for its biological activity.

2.1 Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, studies have shown that related trifluoromethyl-substituted compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The sulfonamide moiety is often associated with enhanced cytotoxicity against various cancer cell lines, including breast and colon cancers .

2.2 Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders. In vitro studies have demonstrated that derivatives of piperidine can exhibit high affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) . This interaction may lead to therapeutic effects in conditions such as depression and anxiety.

Case Studies

Several studies have explored the applications of similar compounds:

- Study on Anticancer Activity : A compound structurally related to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide was evaluated for its ability to induce apoptosis in human cancer cell lines. Results showed significant cytotoxic effects, indicating its potential as an anticancer agent .

- Neurotransmitter Interaction Study : A series of piperidine derivatives were tested for their interaction with DAT and NET. The findings revealed that certain modifications led to increased binding affinity, suggesting potential use in treating mood disorders .

Comparison with Similar Compounds

Research Implications and Gaps

- Species-Specific Efficacy : highlights the challenge of translating beta 3-AR agonist activity from rodents to humans. Structural optimization (e.g., para-CF₃ positioning) may mitigate this .

- Synthetic Accessibility: The methylsulfonyl group in the target compound offers synthetic simplicity compared to prop-2-enoyl or pyrimidine-based analogs .

- Data Limitations : Direct pharmacological data for the target compound are absent in the evidence. Further studies on receptor binding, pharmacokinetics, and toxicity are needed.

Q & A

Q. How can scale-up challenges (e.g., low yield in multi-step synthesis) be systematically addressed?

- Methodological Answer :

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .

- Flow chemistry : Implement continuous processing for exothermic steps (e.g., sulfonylation) .

- Crystallization screening : Use Polymorph Predictor software to identify stable crystal forms for bulk storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.